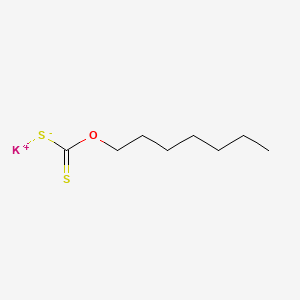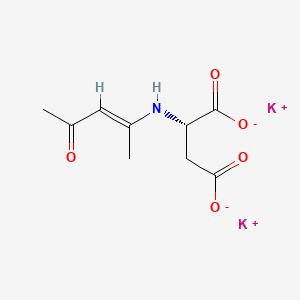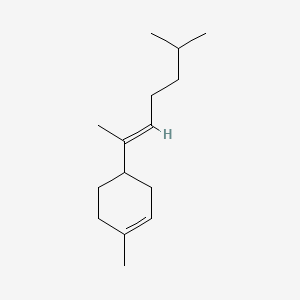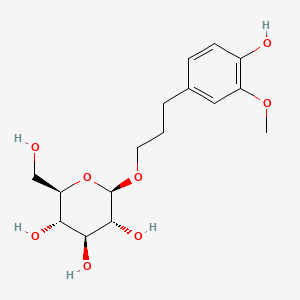
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: is a glycoside compound known for its diverse biological activities. It is a derivative of phenylpropanoid glycosides, which are commonly found in various plants. This compound is characterized by the presence of a glucose molecule (glucopyranoside) attached to a phenylpropanoid moiety, specifically 3-(4-hydroxy-3-methoxyphenyl)propyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- typically involves the glycosylation of the phenylpropanoid moiety. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl halide) reacts with an alcohol (the phenylpropanoid moiety) in the presence of a catalyst like silver carbonate or silver oxide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of glucose from a donor molecule (such as UDP-glucose) to the phenylpropanoid acceptor. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the phenylpropanoid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced phenylpropanoid derivatives.
Substitution: Esterified or etherified glucopyranosides.
Aplicaciones Científicas De Investigación
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:
Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: Utilized in the formulation of natural products and nutraceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: can be compared with other phenylpropanoid glycosides such as:
Syringin: Similar structure but with a different glycosylation pattern.
Coniferin: Contains a coniferyl alcohol moiety instead of the 3-(4-hydroxy-3-methoxyphenyl)propyl group.
Salicin: A simpler structure with a salicyl alcohol moiety.
The uniqueness of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- lies in its specific phenylpropanoid structure, which imparts distinct biological activities and potential therapeutic benefits.
Propiedades
Número CAS |
64181-82-4 |
|---|---|
Fórmula molecular |
C16H24O8 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
SWDZHHGZCMGPOV-IBEHDNSVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



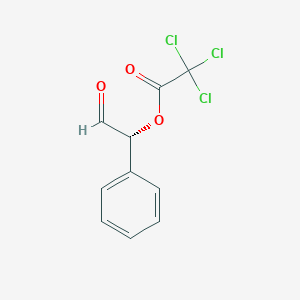


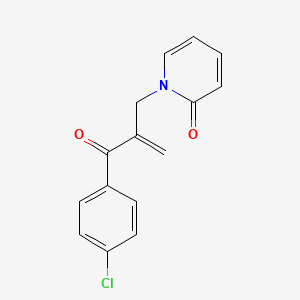
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
